molecular formula C7H8O3S B13575463 4-Methoxy-5-methylthiophene-3-carboxylicacid

4-Methoxy-5-methylthiophene-3-carboxylicacid

Cat. No.: B13575463
M. Wt: 172.20 g/mol
InChI Key: PAHHUDQDSZQVGA-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-methylthiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the methylation of thiophene followed by carboxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 4-methoxy-5-methylthiophene-3-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Methoxy-5-methylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-methoxy-5-methylthiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 5-Methylthiophene-2-carboxylic acid
  • 4-Methoxythiophene-2-carboxylic acid

Comparison: 4-Methoxy-5-methylthiophene-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and properties.

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

4-methoxy-5-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C7H8O3S/c1-4-6(10-2)5(3-11-4)7(8)9/h3H,1-2H3,(H,8,9)

InChI Key

PAHHUDQDSZQVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)OC

Origin of Product

United States

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